molecular formula C16H19ClN2O B12841690 N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride

N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride

Cat. No.: B12841690
M. Wt: 290.79 g/mol
InChI Key: ZWRYKOQWKSWVAD-UHFFFAOYSA-N
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Description

N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group attached to a benzyl moiety, further connected to a methylpyridin-3-amine core. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride typically involves multiple steps. One common approach starts with the allylation of 4-hydroxybenzyl alcohol to form 4-(allyloxy)benzyl alcohol. This intermediate is then subjected to a nucleophilic substitution reaction with N-methylpyridin-3-amine under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield 4-formylbenzyl-N-methylpyridin-3-amine, while reduction of a nitro group would produce the corresponding amine derivative.

Scientific Research Applications

N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridin-3-amine core can engage in π-π stacking and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Allyloxy)benzyl)-N-(tert-butyl)amine hydrochloride
  • N-(4-(Allyloxy)benzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride

Uniqueness

N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development.

Properties

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

N-methyl-N-[(4-prop-2-enoxyphenyl)methyl]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C16H18N2O.ClH/c1-3-11-19-16-8-6-14(7-9-16)13-18(2)15-5-4-10-17-12-15;/h3-10,12H,1,11,13H2,2H3;1H

InChI Key

ZWRYKOQWKSWVAD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OCC=C)C2=CN=CC=C2.Cl

Origin of Product

United States

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